(Rac)-VU 6008667

Description

Properties

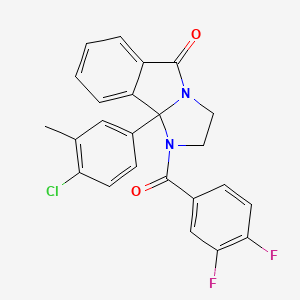

Molecular Formula |

C24H17ClF2N2O2 |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |

InChI |

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3 |

InChI Key |

XMSLRELXMCKGCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-VU6008667: A Technical Guide to its Mechanism of Action as a Selective M5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-VU6008667 has emerged as a critical pharmacological tool for elucidating the role of the M5 muscarinic acetylcholine receptor (mAChR) in various physiological and pathophysiological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-VU6008667, with a focus on its enantiomeric components, its interaction with the M5 receptor, and the downstream signaling consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its pharmacological activity and the experimental workflows used for its characterization.

Core Mechanism of Action: Negative Allosteric Modulation of the M5 Receptor

(Rac)-VU6008667 is a racemic mixture, with its pharmacological activity primarily attributed to the (S)-enantiomer, (S)-VU6008667.[1] This compound functions as a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2][3][4] Unlike orthosteric antagonists that directly block the acetylcholine (ACh) binding site, (S)-VU6008667 binds to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of the endogenous agonist, acetylcholine. Consequently, (S)-VU6008667 diminishes the intracellular signaling response typically initiated by M5 receptor activation. The (R)-enantiomer is reportedly inactive at the M5 receptor.[1]

The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 family of G proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium surge serves as a second messenger, activating various downstream signaling cascades. By negatively modulating the M5 receptor, (S)-VU6008667 attenuates this Gq-mediated signaling pathway, resulting in a reduction of acetylcholine-induced calcium mobilization.

Quantitative Pharmacological Data

The potency and selectivity of (Rac)-VU6008667 and its enantiomers have been characterized using in vitro functional assays. The following tables summarize the key quantitative data.

Table 1: Potency of (Rac)-VU6008667 and its Enantiomers at the M5 Receptor

| Compound | Species | IC50 (µM) | pIC50 (mean ± SEM) | Maximum % Inhibition of ACh Response |

| (Rac)-9 | Human | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |

| (S)-VU6008667 (11) | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |

| (S)-VU6008667 (11) | Rat | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |

| (R)-10 | Human | >10 | - | - |

Data sourced from McGowan KM, et al. (2017).[1]

Table 2: Selectivity Profile of (S)-VU6008667 against other Muscarinic Receptor Subtypes

| Muscarinic Receptor Subtype | Activity |

| M1 | IC50 > 30 µM |

| M2 | IC50 > 30 µM |

| M3 | IC50 > 30 µM |

| M4 | IC50 > 30 µM |

Data indicates high selectivity for the M5 receptor over other muscarinic subtypes.[1]

Signaling Pathways and Experimental Workflows

M5 Receptor Signaling and the Action of VU6008667

The following diagram illustrates the canonical Gq-coupled signaling pathway of the M5 receptor and the inhibitory effect of (S)-VU6008667.

Experimental Workflow: Calcium Mobilization Assay

The pharmacological activity of VU6008667 was determined using a calcium mobilization assay in a cell line stably expressing the M5 receptor. The workflow for this type of assay is depicted below.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-VU 6008667: A Technical Guide to its M5 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-VU 6008667 is a novel, short-acting negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Its development has been driven by the need for tool compounds with favorable pharmacokinetic profiles to investigate the role of the M5 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides a comprehensive overview of the M5 receptor antagonist activity of this compound, including its pharmacological data, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The antagonist activity of the active (S)-enantiomer of VU 6008667 at the human and rat M5 receptors, along with its selectivity against other muscarinic receptor subtypes, has been determined using intracellular calcium mobilization assays.[1] The data are summarized in the table below.

| Compound | Target | IC50 (µM) | pIC50 (mean ± SEM) | % ACh min (mean ± SEM) |

| (S)-VU 6008667 | Human M5 | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |

| (S)-VU 6008667 | Rat M5 | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |

| This compound | Human M5 | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |

| (R)-VU 6008667 | Human M5 | >10 | - | - |

| (S)-VU 6008667 | Human M1 | >30 | - | - |

| (S)-VU 6008667 | Human M2 | >30 | - | - |

| (S)-VU 6008667 | Human M3 | >30 | - | - |

| (S)-VU 6008667 | Human M4 | >30 | - | - |

Experimental Protocols

Intracellular Calcium Mobilization Assay

The primary method used to characterize the M5 antagonist activity of this compound is the intracellular calcium mobilization assay. This in vitro functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (acetylcholine) in cells engineered to express the M5 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M5 muscarinic acetylcholine receptor.

General Protocol:

-

Cell Culture: CHO cells expressing the M5 receptor are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 384-well plates) at a predetermined density and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. This dye will fluoresce upon binding to free intracellular calcium.

-

Compound Addition: The test compound, this compound, is added to the wells at various concentrations. The plates are incubated for a specific period to allow the compound to interact with the M5 receptors.

-

Agonist Stimulation: An EC80 concentration of acetylcholine (the agonist) is added to the wells to stimulate the M5 receptors. The EC80 concentration is the concentration of agonist that elicits 80% of its maximal response and is used to ensure a robust signal for inhibition.

-

Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The antagonist effect of this compound is determined by measuring the reduction in the acetylcholine-induced fluorescence signal. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of the M5 Muscarinic Receptor

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates the key steps in this signaling cascade upon activation by acetylcholine and the point of inhibition by a negative allosteric modulator like VU 6008667.

References

(Rac)-VU 6008667: A Technical Guide for Researchers

(Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor subtype 5 (M5). Its high central nervous system (CNS) penetration and favorable pharmacokinetic profile make it a valuable research tool for investigating the role of M5 receptors in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of this compound.

Core Chemical Properties

This compound is a synthetic molecule with the following key identifiers and physicochemical properties:

| Property | Value | Source |

| CAS Number | 2092917-63-8 | [1][2] |

| Molecular Formula | C₂₄H₁₇ClF₂N₂O₂ | [1][2] |

| Molecular Weight | 438.85 g/mol | [1][2] |

| IUPAC Name | 9b-(4-chloro-2-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H,9bH-imidazo[2,1-a]isoindol-5-one | |

| Solubility | Soluble in DMSO at 125 mg/mL (284.84 mM) with ultrasonic assistance. | [3] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [3] |

Biological Activity and Pharmacokinetics

This compound acts as a selective negative allosteric modulator of the M5 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of acetylcholine at the M5 receptor.

| Parameter | Value | Species | Source |

| IC₅₀ | 1.8 µM | Human | [1][2][4] |

| pIC₅₀ | 5.75 | Human | [1][2][4] |

| Selectivity | High selectivity for M5 over other muscarinic receptor subtypes (M1-M4). | ||

| CNS Penetration | High | [1][2][4] | |

| Half-life (t₁/₂) | 2.3 hours | Rat |

The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1] Activation of the M5 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, this compound can attenuate these downstream signaling events.

Experimental Protocols

This compound has been utilized in several preclinical studies to investigate the role of the M5 receptor in substance use disorders. A common experimental paradigm involves rodent models of drug self-administration.

In Vivo Oxycodone Self-Administration in Rats

Objective: To determine the effect of this compound on the reinforcing properties of oxycodone.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Procedure:

-

Catheter Implantation: Rats are surgically implanted with intravenous catheters in the jugular vein.

-

Acquisition of Self-Administration: Following recovery, rats are placed in the operant chambers and allowed to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) by pressing the active lever. Each active lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a cue light). Presses on the inactive lever have no programmed consequences.

-

Treatment with this compound: Once stable self-administration is established, rats are pre-treated with this compound or vehicle at various doses and time points before the self-administration sessions.

-

Data Analysis: The number of active and inactive lever presses, as well as the total drug intake, are recorded and analyzed to determine the effect of this compound on oxycodone reinforcement.

Studies have shown that acute administration of VU6008667 can decrease oxycodone self-administration in rats.[5]

Conclusion

This compound is a critical tool for researchers investigating the pharmacology and therapeutic potential of the M5 muscarinic acetylcholine receptor. Its well-characterized chemical and biological properties, combined with its proven utility in preclinical models of disease, make it an invaluable compound for advancing our understanding of M5 receptor function in the central nervous system.

References

- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molnova.com:443 [molnova.com:443]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (Rac)-VU6008667: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and preclinical development of (Rac)-VU6008667, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Developed as a tool compound for addiction studies, (Rac)-VU6008667 and its active enantiomer, (S)-VU6008667, address the pharmacokinetic limitations of earlier M5 NAMs. This document details the synthetic chemistry, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, presenting key quantitative data in structured tables. Detailed experimental protocols for its synthesis and primary biological assays are provided to enable scientific replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the scientific process and mechanism of action.

Introduction

The M5 muscarinic acetylcholine receptor, encoded by the CHRM5 gene, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization has implicated M5 in the modulation of dopamine release and, consequently, in the neural circuits underlying reward and addiction. The development of selective M5 modulators has been a key strategy to probe the therapeutic potential of targeting this receptor for substance use disorders.

Early M5 negative allosteric modulators (NAMs), such as ML375, demonstrated the potential of this mechanism but were hampered by long pharmacokinetic half-lives, making them unsuitable for certain preclinical addiction models, like reinstatement studies. This necessitated the development of a tool compound with comparable potency and selectivity but a shorter duration of action. (Rac)-VU6008667 was discovered through a focused optimization effort to address this need, culminating in a molecule with a significantly reduced half-life in rats while retaining high potency and selectivity for the M5 receptor.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for (Rac)-VU6008667 and its enantiomers.

Table 1: In Vitro Potency and Selectivity of VU6008667 and Related Compounds

| Compound | Target | IC50 (μM) | pIC50 (mean ± SEM) | % ACh min (mean ± SEM) | Selectivity |

| (Rac)-VU6008667 (9) | Human M5 | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 | - |

| (S)-VU6008667 (11) | Human M5 | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 | Selective for M5 over M1-4 |

| Rat M5 | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 | ||

| (R)-VU6008667 (10) | Human M5 | >10 | - | - | Inactive enantiomer |

Table 2: Pharmacokinetic Parameters of (S)-VU6008667 in Rats

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | 2.3 hours | IV (1 mg/kg) / PO (3 mg/kg) |

| Volume of Distribution (Vss) | 7.4 L/kg | IV |

| Clearance (CLp) | 82 mL/min/kg | IV |

| Oral Bioavailability (F%) | 17% | PO |

| Brain Penetration (Kp) | 4.1 | - |

| Unbound Brain Penetration (Kp,uu) | 0.88 | - |

Experimental Protocols

Synthesis of (Rac)-VU6008667

The synthesis of racemic VU6008667 is a multi-step process. The following protocol is a composite of the available literature.

Step 1: Synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid

-

To a solution of 4-bromo-1-chloro-2-methylbenzene in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add n-butyllithium dropwise.

-

Stir the resulting solution at -78°C for 30 minutes to facilitate lithium-halogen exchange.

-

In a separate flask, dissolve phthalic anhydride in anhydrous THF and cool to -78°C.

-

Add the organolithium reagent to the phthalic anhydride solution dropwise at -78°C.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Quench the reaction by the addition of 1N HCl and allow the mixture to warm to room temperature.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid derivative.

Step 2: Synthesis of 9b-(4-chloro-3-methyl-phenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one

-

Combine the 2-(4-chloro-3-methylbenzoyl)benzoic acid from the previous step with ethylenediamine.

-

Subject the mixture to microwave irradiation to facilitate the condensation reaction.

-

After the reaction is complete, purify the product via column chromatography to obtain the imidazoisoindolone core.

Step 3: Synthesis of (Rac)-VU6008667

-

Dissolve the 9b-(4-chloro-3-methyl-phenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one in dichloromethane (DCM).

-

Add 3,4-difluorobenzoyl chloride and diisopropylethylamine (DIPEA) to the solution.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, pass through a phase separator, and concentrate to dryness to yield racemic VU6008667.

-

The active (S)-enantiomer and inactive (R)-enantiomer can be separated from the racemic mixture using supercritical fluid chromatography (SFC).[1]

In Vitro M5 NAM Activity Assay (Intracellular Calcium Mobilization)

This protocol outlines the measurement of M5 negative allosteric modulator activity by assessing the inhibition of acetylcholine-induced intracellular calcium mobilization.

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor in appropriate culture medium.

-

Cell Plating: Seed the CHO-hM5 cells into 384-well black-walled, clear-bottom plates and allow them to adhere and grow to confluence.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate the plate in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare a dilution series of the test compound ((Rac)-VU6008667) in assay buffer.

-

Assay Protocol:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Add the test compound to the wells and incubate for a specified period to allow for binding to the receptor.

-

Add a sub-maximal concentration (EC80) of the agonist acetylcholine (ACh) to all wells to stimulate the M5 receptor.

-

Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of wells containing only ACh (100% activity) and wells with no ACh (0% activity).

-

Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for evaluating the pharmacokinetic properties of a test compound in rats.

-

Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for intravenous administration and blood sampling.

-

Dosing:

-

Intravenous (IV): Administer the test compound as a single bolus injection via the jugular vein cannula at a specific dose (e.g., 1 mg/kg).

-

Oral (PO): Administer the test compound by oral gavage at a specific dose (e.g., 3 mg/kg).

-

-

Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis:

-

Extract the test compound from the plasma samples.

-

Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Half-life (t1/2)

-

Volume of distribution (Vss)

-

Clearance (CLp)

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Oral bioavailability (F%)

-

-

Visualizations

M5 Muscarinic Receptor Signaling Pathway

Caption: M5 receptor activation by ACh leads to intracellular calcium release.

Experimental Workflow for the Discovery and Development of (Rac)-VU6008667

Caption: From need to tool compound: the development of (Rac)-VU6008667.

Conclusion

The discovery and development of (Rac)-VU6008667 and its active (S)-enantiomer represent a significant advancement in the toolset available for studying the role of the M5 muscarinic acetylcholine receptor in addiction and other CNS disorders. By systematically addressing the pharmacokinetic limitations of its predecessor, researchers now have access to a potent, selective, and short-acting M5 NAM. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of M5 modulation and to serve as a valuable resource for the scientific community.

References

(Rac)-VU6008667: A Negative Allosteric Modulator of the M5 Receptor and its Role in Dopamine Neuron Firing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine receptor, predominantly expressed on midbrain dopamine neurons, represents a critical node for modulating dopamine signaling and associated behaviors. Its unique localization makes it a promising therapeutic target for neuropsychiatric conditions marked by dopamine dysregulation, including substance use disorders. This document provides a comprehensive technical overview of (Rac)-VU6008667, a selective, short-acting M5 negative allosteric modulator (NAM). We detail the compound's pharmacological profile, its mechanism of action on dopamine neuron excitability and firing, and the experimental methodologies used to elucidate its effects. Through a synthesis of existing data, this guide aims to provide researchers and drug development professionals with a foundational understanding of VU6008667's role in the dopaminergic system and its potential as a novel therapeutic agent.

Introduction: The M5 Receptor in Dopaminergic Systems

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that mediate the diverse effects of acetylcholine (ACh) in the central and peripheral nervous systems. Among these, the M5 receptor holds a unique position due to its highly restricted expression profile. It is found almost exclusively on the cell bodies and dendrites of dopamine (DA) neurons within the primary midbrain nuclei: the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc).[1][2][3][4] This specific localization places M5 receptors in a prime position to modulate the mesolimbic and nigrostriatal dopamine pathways, which are fundamental to reward, motivation, and motor control.

Emerging evidence reveals a dual role for M5 receptor activation in regulating dopamine neuron function:

-

Somatodendritic Excitation: Activation of M5 receptors located on the soma and dendrites of DA neurons in the VTA and SNc is excitatory, leading to cellular depolarization and an increase in their spontaneous firing rate.[3][5]

-

Presynaptic Inhibition: In contrast, activation of M5 receptors on the presynaptic terminals of these same neurons within the striatum can inhibit dopamine release.[3][5]

This complex functionality has made the development of subtype-selective M5 modulators a key objective for treating dopamine-related pathologies. (Rac)-VU6008667 is a recently developed M5-selective negative allosteric modulator (NAM) with a favorable pharmacokinetic profile for research, including high CNS penetration and a short half-life in rats.[6][7] It was optimized from an earlier, long-acting M5 NAM, ML375, to allow for more precise investigations in behavioral paradigms such as reinstatement models of addiction.[2][7] As a NAM, VU6008667 does not bind to the ACh binding site but to a separate (allosteric) site, where it reduces the receptor's response to endogenous ACh. This mechanism allows for a fine-tuning of dopaminergic activity rather than a complete blockade.

Pharmacological and Pharmacokinetic Profile of VU6008667

VU6008667 is the (S)-enantiomer of a racemic compound and is a potent and selective M5 NAM.[6] Its pharmacological properties make it a valuable tool for dissecting the role of M5 receptors in neural circuits and behavior.

| Parameter | Value | Species | Assay Type | Reference |

| hM5 IC₅₀ | 1.2 µM | Human | Intracellular Ca²⁺ Mobilization | [6] |

| rM5 IC₅₀ | 1.6 µM | Rat | Intracellular Ca²⁺ Mobilization | [6] |

| Selectivity | No activity at M1-M4 receptors | Human | Intracellular Ca²⁺ Mobilization | [6] |

| Half-life (t₁/₂) | 2.3 hours | Rat | Pharmacokinetic Study | [6][7] |

| CNS Penetration | High | Rat | Pharmacokinetic Study | [6][7] |

| Table 1: Key Pharmacological and Pharmacokinetic Properties of (S)-VU6008667. |

Mechanism of Action on Dopamine Neuron Firing

The primary role of VU6008667 is to attenuate the excitatory effect of endogenous acetylcholine on the M5 receptors of dopamine neurons. This leads to a reduction in neuronal excitability and firing rate.

Somatodendritic Modulation of Firing Rate

Acetylcholine acting on somatodendritic M5 receptors initiates a Gq/11 signaling cascade, leading to membrane depolarization and increased neuronal firing.[3][5] As a NAM, VU6008667 inhibits this pathway. By binding to an allosteric site, it reduces the conformational change induced by ACh, thereby dampening the downstream signaling cascade and reducing the intrinsic excitability of the dopamine neuron. This is expected to result in a decreased spontaneous firing rate.

Modulation of Terminal Dopamine Release

The role of M5 receptors at the presynaptic terminals in the striatum is complex. Studies using M5 positive allosteric modulators (PAMs) have shown that terminal M5 activation inhibits dopamine release.[3][5] However, experiments with the M5 NAM ML375, a precursor to VU6008667, demonstrated that it significantly decreased electrically evoked dopamine release in the striatum.[1][8] This suggests that the primary driver of dopamine release dynamics under M5 modulation is the effect on overall neuronal excitability originating at the soma, rather than a localized terminal effect. By reducing the firing rate of dopamine neurons, M5 NAMs lead to less dopamine being released at the axon terminals.

Key Experimental Protocols and Findings

The function of VU6008667 and other M5 modulators has been characterized using a combination of ex vivo electrophysiology, voltammetry, and in vivo behavioral assays.

Ex Vivo Electrophysiology (Whole-Cell Patch Clamp)

While direct electrophysiological data for VU6008667 is limited, protocols used to study M5 PAMs provide the framework for assessing NAMs.[3][5] These studies demonstrated that M5 activation increases the spontaneous firing rate of SNc neurons.[3][5] The logical inference is that an M5 NAM like VU6008667 would produce the opposite effect, decreasing the firing rate.

Experimental Protocol:

-

Slice Preparation: Male Sprague-Dawley rats or C57BL/6J mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose. Sagittal midbrain slices (250-300 µm thick) containing the SNc are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C. Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell current-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl₂, 0.1 EGTA, 2 Mg-ATP, and 0.25 Na-GTP.

-

Data Acquisition: Spontaneous firing activity is recorded before and after bath application of M5 modulators. Data is amplified, filtered at 2 kHz, and digitized at 10 kHz.

| Compound Type | Effect on DA Neuron Firing Rate | Mechanism | Reference |

| M5 PAM (VU0238429) | Increase | Potentiation of ACh-induced inward current and depolarization | [3][5] |

| M5 NAM (VU6008667) | Decrease (Predicted) | Attenuation of ACh-induced inward current and depolarization | Inferred |

Table 2: Electrophysiological Effects of M5 Modulators on DA Neuron Firing.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is used to measure real-time dopamine release from axon terminals in the striatum. Studies with the M5 NAM ML375 provide direct evidence of the functional consequences of M5 NAMs on dopamine dynamics.

Experimental Protocol:

-

Slice Preparation: Coronal brain slices (300 µm) containing the dorsal striatum are prepared as described above.

-

Recording and Stimulation: Slices are placed in a recording chamber perfused with oxygenated aCSF. A carbon-fiber microelectrode is placed in the striatum, and a bipolar stimulating electrode is positioned ~100 µm away.

-

Data Acquisition: The potential of the carbon-fiber electrode is scanned from -0.4 V to +1.2 V and back at 400 V/s. Dopamine release is evoked by a single electrical pulse (e.g., 0.3 ms, 150 µA) applied via the stimulating electrode. The resulting oxidation current for dopamine is measured. Recordings are taken under baseline conditions and following the application of the M5 modulator.

| Compound | Concentration | Effect on Electrically Evoked DA Release | Reference |

| ML375 (M5 NAM) | 1 µM | Significant Decrease | [1] |

Table 3: Effect of M5 NAM on Striatal Dopamine Release Measured by FSCV.

In Vivo Behavioral Assays: Opioid Self-Administration

The downstream behavioral consequences of modulating dopamine neuron firing with VU6008667 have been extensively studied in rodent models of opioid use disorder. These studies provide indirect but powerful evidence of the compound's ability to regulate the mesolimbic dopamine system.[2][9]

Experimental Protocol (Cue-Induced Reinstatement):

-

Self-Administration Training: Rats are trained to self-administer an opioid (e.g., oxycodone) by pressing a lever, which delivers an intravenous infusion of the drug paired with a light and tone cue.

-

Extinction: Following stable acquisition, the sessions are changed so that lever presses no longer deliver the drug or the cues. This continues until responding decreases to a low level.

-

Reinstatement Test: Rats are administered VU6008667 or a vehicle. They are then placed back in the operant chambers, where presentation of the drug-associated cues (without the drug) is used to trigger reinstatement of drug-seeking behavior (lever pressing).

| Behavioral Paradigm | Drug | Dose of VU6008667 (mg/kg, i.p.) | Key Finding | Reference |

| Oxycodone Self-Administration (FR3) | Oxycodone | 10, 20 | Dose-dependently decreased oxycodone intake | [9] |

| Oxycodone Self-Administration (PR) | Oxycodone | 10, 20 | Dose-dependently decreased breakpoint (motivation) | [9] |

| Cue-Induced Reinstatement | Oxycodone | 10, 20 | Attenuated cue-induced reinstatement of seeking | [9] |

| Acquisition of Self-Administration | Oxycodone | 20 (daily) | Prevented the acquisition of oxycodone self-administration | [9] |

Table 4: In Vivo Behavioral Effects of VU6008667 in Models of Opioid Use Disorder.

Summary and Future Directions

(Rac)-VU6008667 is a selective M5 negative allosteric modulator that acts primarily on dopamine neurons in the VTA and SNc. By attenuating the excitatory effects of acetylcholine, it reduces the intrinsic excitability and firing rate of these neurons. This cellular action translates to a decrease in evoked dopamine release in terminal regions like the striatum and manifests behaviorally as a reduction in the reinforcing and motivational properties of drugs of abuse like opioids.[2][9]

The data collectively suggest that negative allosteric modulation of the M5 receptor is a viable strategy for treating disorders characterized by hyperdopaminergic states, particularly substance use disorder. Future research should focus on:

-

Obtaining direct electrophysiological recordings of dopamine neuron activity in response to VU6008667.

-

Utilizing in vivo microdialysis or voltammetry to confirm the effects of VU6008667 on dopamine release in awake, behaving animals.

-

Exploring the therapeutic efficacy of VU6008667 in models of other neuropsychiatric disorders involving dopamine dysregulation, such as schizophrenia or depression.[10]

This technical guide provides a consolidated resource on the mechanism and effects of VU6008667, supporting its continued investigation as a novel therapeutic agent.

References

- 1. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration [pubmed.ncbi.nlm.nih.gov]

- 10. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-VU 6008667: A Novel M5 NAM for Opioid Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

(Rac)-VU 6008667 , a selective and short-acting negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor, has emerged as a promising therapeutic candidate for the treatment of Opioid Use Disorder (OUD). This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound in the context of OUD studies.

Core Mechanism of Action

This compound functions by selectively inhibiting the M5 muscarinic acetylcholine receptor, which is predominantly expressed on dopamine neurons within the ventral tegmental area (VTA) of the brain.[1] This region is a critical component of the mesolimbic reward pathway, which is heavily implicated in the reinforcing effects of opioids. By modulating the activity of these neurons, this compound can attenuate the rewarding properties of opioids without interfering with their analgesic effects.[2]

Preclinical Efficacy in Opioid Use Disorder Models

Studies in rodent models of OUD have demonstrated the potential of this compound to reduce opioid self-administration and prevent relapse-like behavior.

Quantitative Data Summary

| Experimental Paradigm | Key Findings | Reference |

| Oxycodone Self-Administration (Fixed Ratio 3) | Acute administration of this compound (30 mg/kg, i.p.) significantly decreased the number of oxycodone infusions and active lever presses in rats. | [1] |

| Oxycodone Self-Administration (Progressive Ratio) | This compound (30 mg/kg, i.p.) significantly reduced the breakpoint for oxycodone self-administration, indicating a decrease in the motivation to obtain the drug. | [1] |

| Cue-Induced Reinstatement of Oxycodone Seeking | Pretreatment with this compound (30 mg/kg, i.p.) attenuated cue-induced reinstatement of oxycodone-seeking behavior in rats. | [1] |

| Opioid-Induced Antinociception (Hot Plate & Tail Flick) | This compound did not alter the antinociceptive effects of oxycodone, suggesting a separation of its effects on reward and analgesia. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Oxycodone Self-Administration

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Procedure:

-

Acquisition: Rats were trained to self-administer oxycodone (0.1 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever delivered an infusion and a contingent light cue.

-

Fixed Ratio 3 (FR3): Following stable responding on FR1, the schedule was increased to FR3. Rats were pretreated with vehicle or this compound (3, 10, or 30 mg/kg, i.p.) 30 minutes before the session. The number of infusions earned and active lever presses were recorded.

-

Progressive Ratio (PR): The response requirement was progressively increased within the session. The breakpoint (the last completed ratio) was used as a measure of motivation. Rats were pretreated with vehicle or this compound (3, 10, or 30 mg/kg, i.p.) 30 minutes before the session.

-

Cue-Induced Reinstatement

-

Subjects: Rats with a history of oxycodone self-administration.

-

Procedure:

-

Extinction: Self-administration sessions were conducted with saline substituted for oxycodone, and lever presses no longer resulted in infusions or cues.

-

Reinstatement Test: Following extinction, rats were pretreated with vehicle or this compound (3, 10, or 30 mg/kg, i.p.) 30 minutes before a test session where presses on the active lever resulted in the presentation of the previously drug-paired cue, but no drug infusion. The number of active lever presses was recorded.

-

Nociception Assays

-

Hot Plate Test:

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 52-55°C).

-

Procedure: Rats were placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) was recorded. A cut-off time (e.g., 30-60 seconds) was used to prevent tissue damage.

-

-

Tail Flick Test:

-

Apparatus: A device that applies a focused beam of radiant heat to the underside of the rat's tail.

-

Procedure: The latency to flick the tail away from the heat source was measured.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound.

M5 and Mu-Opioid Receptor Signaling in VTA Dopamine Neurons

Caption: M5 and Mu-Opioid Receptor Signaling Crosstalk in VTA Neurons.

Preclinical Workflow for Evaluating this compound in OUD

Caption: Experimental workflow for preclinical evaluation of this compound.

Pharmacokinetics

This compound was specifically developed to have a shorter half-life in rats compared to its predecessor, ML375, making it more suitable for certain addiction-related behavioral paradigms.[3]

| Parameter | Value | Reference |

| Half-life (t1/2) in rat | ~2.3 hours | [3] |

| CNS Penetration | High | [3] |

| In Vitro Potency (IC50) | Human M5: 1.2 µM, Rat M5: 1.6 µM | [4] |

Conclusion

This compound represents a significant advancement in the development of non-opioid therapeutics for OUD. Its selective negative allosteric modulation of the M5 receptor in the brain's reward circuitry provides a targeted approach to reduce the reinforcing effects of opioids while sparing their analgesic properties. The data presented in this guide underscore its potential and provide a solid foundation for further research and clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (S)-VU6008667: The Active Enantiomer of a Selective M5 Negative Allosteric Modulator

Introduction

VU6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Developed as a tool compound for in vivo research, it exhibits high central nervous system (CNS) penetration and a desirable short half-life in rats. A critical aspect of VU6008667 is its stereochemistry; the biological activity resides exclusively in the (S)-enantiomer. This guide provides a comprehensive overview of (S)-VU6008667, including its pharmacological data, mechanism of action, and detailed experimental protocols relevant to its characterization.

Stereochemistry and Enantioselective Activity

In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or even contribute to adverse effects. This principle is clearly demonstrated in the case of VU6008667. The racemic mixture was synthesized and then resolved into its individual (R) and (S) enantiomers. Subsequent pharmacological testing revealed that only the (S)-enantiomer possesses M5 NAM activity, while the (R)-enantiomer is inactive.

Table 1: Enantioselective M5 Negative Allosteric Modulator Activity

| Compound | Human M5 IC50 (μM) | Rat M5 IC50 (μM) |

| Racemic VU6008667 (9) | 1.8 | - |

| (R)-VU6008667 (10) | >10 | - |

| (S)-VU6008667 (11) | 1.2 | 1.6 |

Pharmacological Profile

(S)-VU6008667 is distinguished by its high selectivity for the M5 receptor over the other muscarinic receptor subtypes (M1-M4). This selectivity is crucial for its use as a research tool to probe the specific functions of the M5 receptor. Furthermore, its pharmacokinetic properties in rats, including high CNS penetration and a short elimination half-life, make it particularly suitable for preclinical studies in models of addiction.

Table 2: Muscarinic Receptor Subtype Selectivity of (S)-VU6008667

| Receptor Subtype | (S)-VU6008667 IC50 (μM) |

| hM1 | >30 |

| hM2 | >30 |

| hM3 | >30 |

| hM4 | >30 |

| hM5 | 1.2 |

| rM5 | 1.6 |

Table 3: Pharmacokinetic Properties of (S)-VU6008667 in Rats

| Parameter | Value |

| Half-life (t1/2) | 2.3 hours |

| Brain Penetration (Kp) | 4.1 |

| Unbound Brain Penetration (Kp,uu) | 0.88 |

| Volume of Distribution (Vss) | 7.4 L/kg |

| Clearance (CLp) | 82 mL/min/kg |

| Oral Bioavailability (%F) | 17% |

Mechanism of Action and Signaling Pathway

(S)-VU6008667 functions as a negative allosteric modulator of the M5 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding reduces the receptor's response to ACh. The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. (S)-VU6008667 attenuates this signaling cascade.

Caption: M5 receptor signaling pathway and modulation by (S)-VU6008667.

Experimental Protocols

Chiral Separation of VU6008667

The resolution of racemic VU6008667 into its individual (R) and (S) enantiomers is achieved using supercritical fluid chromatography (SFC). This technique is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

Methodology:

-

Sample Preparation: The racemic compound is dissolved in an appropriate solvent.

-

Chromatographic System: A supercritical fluid chromatography system equipped with a chiral stationary phase (CSP) column is used.

-

Mobile Phase: A mixture of supercritical CO2 and a modifier (e.g., methanol) is employed as the mobile phase.

-

Separation: The sample is injected into the system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation.

-

Detection and Collection: A detector (e.g., UV) is used to monitor the elution of the separated enantiomers. Fractions corresponding to each enantiomer are collected.

-

Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions is determined to ensure high purity.

Caption: Workflow for the chiral separation of VU6008667 enantiomers.

In Vitro Activity Assessment: Calcium Flux Assay

The potency and selectivity of (S)-VU6008667 as an M5 NAM are determined using an intracellular calcium mobilization assay. This fluorescence-based assay measures changes in intracellular calcium concentrations in response to receptor activation and modulation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors are cultured to confluence in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer. This allows the dye to enter the cells.

-

Compound Preparation: Serial dilutions of the test compounds (racemic, (R)-, and (S)-VU6008667) are prepared.

-

Assay Procedure:

-

The dye-loaded cell plates are placed in a fluorescence imaging plate reader or a similar instrument.

-

A baseline fluorescence reading is taken.

-

The test compound is added to the wells, and the cells are incubated.

-

An EC80 concentration of acetylcholine (the agonist) is added to stimulate the M5 receptors.

-

Fluorescence is monitored kinetically to measure the change in intracellular calcium.

-

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium release. The inhibitory effect of the NAM is measured as a percentage of the response to the agonist alone. IC50 values are calculated from the concentration-response curves.

Caption: Workflow for the intracellular calcium flux assay.

Applications in Research

The unique pharmacological profile of (S)-VU6008667 makes it an invaluable tool for investigating the role of the M5 receptor in various physiological and pathological processes. Its primary application has been in the field of addiction research. Studies have shown that acute administration of VU6008667 can decrease oxycodone self-administration and attenuate cue-induced reinstatement of drug-seeking behavior in rats. Furthermore, daily administration to opioid-naïve rats was found to prevent the acquisition of oxycodone self-administration. These findings suggest that inhibiting the M5 receptor may be a viable non-opioid-based strategy for treating aspects of opioid use disorder.

Conclusion

(S)-VU6008667 is the active enantiomer of a highly selective and potent M5 negative allosteric modulator. Its well-characterized pharmacological profile, including high CNS penetration and a short half-life, establishes it as a superior in vivo tool compound for preclinical research. The detailed experimental protocols for its chiral separation and in vitro characterization provided herein serve as a valuable resource for researchers aiming to utilize this compound to further elucidate the role of the M5 receptor in health and disease, particularly in the context of substance use disorders.

Methodological & Application

Application Notes and Protocols for (Rac)-VU6008667 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-VU6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). Its utility as a research tool lies in its ability to probe the function of the M5 receptor in vivo, particularly in the central nervous system. This document provides detailed application notes and protocols for the use of (Rac)-VU6008667 in rodent models, with a focus on studies related to addiction and substance use disorders. VU6008667 is characterized by its high CNS penetration and a relatively short half-life in rats, making it a valuable tool for behavioral pharmacology studies.[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of (Rac)-VU6008667 is presented in the table below. This information is critical for designing and interpreting in vivo experiments.

| Property | Value | Species | Source |

| Target | M5 Muscarinic Acetylcholine Receptor (NAM) | Human, Rat | [2] |

| IC50 (human M5) | 1.2 µM | [2] | |

| IC50 (rat M5) | 1.6 µM | [2] | |

| Half-life (t1/2) | 2.3 hours | Rat | [1][2] |

| Volume of Distribution (Vss) | 7.4 L/kg | Rat | [2] |

| Plasma Clearance (CLp) | 82 mL/min/kg | Rat | [2] |

| Oral Bioavailability (F) | 17% | Rat | [2] |

Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor

(Rac)-VU6008667 exerts its effect by negatively modulating the signaling of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G-proteins. Upon activation by its endogenous ligand, acetylcholine, the M5 receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As a negative allosteric modulator, VU6008667 binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.

Experimental Protocols

In Vivo Dosage for Rodent Models

The following dosages have been reported for (Rac)-VU6008667 in rats. These serve as a starting point for study design and may require optimization depending on the specific experimental paradigm.

| Route of Administration | Dosage | Rodent Model | Study Context | Source |

| Intravenous (IV) | 1 mg/kg | Rat | Pharmacokinetic study | [2] |

| Oral (PO) | 3 mg/kg | Rat | Pharmacokinetic study | [2] |

| Intraperitoneal (IP) | 3, 10, 30 mg/kg | Male Sprague-Dawley Rat | Oxycodone Self-Administration | [3] |

Preparation of Dosing Solution

A recommended vehicle for in vivo administration of (Rac)-VU6008667 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This vehicle is suitable for achieving a clear solution at concentrations of at least 2.5 mg/mL.

Materials:

-

(Rac)-VU6008667 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of (Rac)-VU6008667 in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.

-

Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

-

Finally, add 4.5 volumes of sterile saline to reach the final desired concentration and volume.

-

Vortex the solution until it is clear. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.

-

It is recommended to prepare the dosing solution fresh on the day of the experiment.

Experimental Workflow for a Rodent Self-Administration Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of (Rac)-VU6008667 on drug self-administration in rats. This workflow is based on protocols used in studies of opioid self-administration.[3]

Conclusion

(Rac)-VU6008667 is a valuable pharmacological tool for investigating the in vivo roles of the M5 muscarinic acetylcholine receptor. The provided data and protocols offer a comprehensive guide for researchers to design and execute robust preclinical studies in rodent models. Careful consideration of the compound's pharmacokinetic properties and appropriate vehicle selection are crucial for obtaining reliable and reproducible results. Further dose-response studies are recommended to determine the optimal dose for specific experimental paradigms and rodent strains.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (Rac)-VU 6008667 in a Cocaine Self-Administration Paradigm

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] The muscarinic acetylcholine system, particularly the M5 receptor, has emerged as a promising target for the development of therapeutics for substance use disorders.[2][3][4] Preclinical studies have demonstrated that modulation of muscarinic receptors can impact the reinforcing and rewarding effects of drugs of abuse, including cocaine and opioids.[1][2][5][6] Specifically, M5 NAMs have been shown to attenuate the self-administration of opioids and cocaine-related behaviors.[1][2][4] This document provides a detailed protocol for evaluating the efficacy of this compound in a rodent model of cocaine self-administration, a gold-standard preclinical assay for assessing the abuse potential and therapeutic efficacy of novel compounds.

The rationale for investigating this compound in cocaine addiction lies in the intricate interplay between the cholinergic and dopaminergic systems in the brain's reward circuitry.[7][8] Cocaine's primary mechanism of action is the blockade of the dopamine transporter, leading to elevated dopamine levels in the nucleus accumbens and prefrontal cortex.[9][10] Muscarinic receptors, including M5, are expressed in these brain regions and modulate dopamine release and signaling.[3][4] By negatively modulating M5 receptor activity, this compound is hypothesized to attenuate the reinforcing effects of cocaine.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to assess the effects of this compound on cocaine self-administration and reinstatement of cocaine-seeking behavior.

Table 1: Effect of this compound on Cocaine Self-Administration under a Fixed-Ratio (FR) Schedule

| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Cocaine Infusions (Mean ± SEM) |

| Vehicle | 0 | 125 ± 10 | 15 ± 3 | 25 ± 2 |

| This compound | 3 | 90 ± 8 | 14 ± 2 | 18 ± 1.6 |

| This compound | 10 | 65 ± 7 | 16 ± 3 | 13 ± 1.4 |

| This compound | 30 | 40 ± 5 | 15 ± 2 | 8 ± 1 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.

Table 2: Effect of this compound on the Breakpoint for Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

| Treatment Group | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) |

| Vehicle | 0 | 45 ± 5 |

| This compound | 3 | 32 ± 4* |

| This compound | 10 | 20 ± 3** |

| This compound | 30 | 12 ± 2*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.

Table 3: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine-Seeking

| Pre-treatment Group | Dose (mg/kg, i.p.) | Reinstatement Prime | Active Lever Presses during Reinstatement (Mean ± SEM) |

| Vehicle | 0 | Saline | 10 ± 2 |

| Vehicle | 0 | Cocaine (10 mg/kg, i.p.) | 55 ± 6 |

| This compound | 10 | Cocaine (10 mg/kg, i.p.) | 25 ± 4** |

| This compound | 30 | Cocaine (10 mg/kg, i.p.) | 15 ± 3*** |

**p < 0.01, ***p < 0.001 compared to Vehicle + Cocaine Prime. Data are hypothetical.

Experimental Protocols

Protocol 1: Intravenous Catheterization Surgery

-

Animal Subjects: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, except where noted. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Anesthesia: Anesthetize rats with a mixture of ketamine (100 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).

-

Catheter Implantation: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, made of Silastic tubing, is passed subcutaneously to the mid-scapular region and exits through a small incision.

-

Post-operative Care: Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) for 3 days. Allow rats a 7-10 day recovery period before behavioral testing. Catheters are flushed daily with a heparinized saline solution to maintain patency.

Protocol 2: Cocaine Self-Administration Training (Fixed-Ratio Schedule)

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.

-

Acquisition:

-

Rats are trained to press the active lever for intravenous infusions of cocaine (0.5 mg/kg/infusion in 0.1 mL sterile saline) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.

-

Each session lasts for 2 hours daily.

-

A press on the active lever results in a cocaine infusion and a 20-second time-out period, during which the stimulus light is illuminated and lever presses are not reinforced.

-

Presses on the inactive lever are recorded but have no programmed consequences.

-

Training continues until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

-

Protocol 3: Testing the Effect of this compound on Cocaine Self-Administration

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.

-

Testing: A within-subjects design is used, where each rat receives all doses of this compound and vehicle in a counterbalanced order. At least two days of baseline self-administration should occur between drug test days.

-

Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions.

Protocol 4: Progressive-Ratio (PR) Schedule of Reinforcement

-

Rationale: The PR schedule is used to assess the motivation to self-administer the drug.

-

Procedure: Following stable FR responding, rats are switched to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, etc.).

-

Breakpoint: The session ends when the rat fails to earn an infusion within a 1-hour period. The last completed ratio is defined as the breakpoint.

-

Drug Testing: this compound or vehicle is administered as described in Protocol 3 prior to the PR session.

Protocol 5: Extinction and Reinstatement of Cocaine-Seeking

-

Extinction: Following stable self-administration, extinction training begins. During daily 2-hour sessions, lever presses no longer result in cocaine infusions or the presentation of the stimulus light. Extinction criteria are met when active lever pressing is reduced to a predetermined low level (e.g., <20% of baseline for three consecutive days).

-

Reinstatement Test:

-

Administer this compound or vehicle 30 minutes before the reinstatement test.

-

Induce reinstatement of cocaine-seeking with a non-contingent, experimenter-administered injection of cocaine (10 mg/kg, i.p.).[11]

-

Place the rat in the operant chamber for a 2-hour session. Lever presses are recorded but do not result in infusions.

-

An increase in active lever pressing compared to the final day of extinction is indicative of reinstatement (relapse).

-

Visualizations

Caption: Experimental workflow for evaluating this compound in a cocaine self-administration paradigm.

Caption: Simplified signaling pathway of cocaine action and M5 receptor modulation by this compound.

References

- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of muscarinic M1 receptor stimulation on reinforcing and neurochemical effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Receptor Identified in Cocaine Addiction Pathways | Technology Networks [technologynetworks.com]

- 8. Acetylcholine Release in the Mesocorticolimbic Dopamine System during Cocaine Seeking: Conditioned and Unconditioned Contributions to Reward and Motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular and molecular mechanisms of drug dependence: An overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-VU6008667 in Opioid Reinstatement Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-VU6008667 is a novel, short-acting, and selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM). Recent preclinical studies have highlighted its potential as a non-opioid therapeutic agent for opioid use disorder (OUD). Specifically, (Rac)-VU6008667 has been shown to attenuate cue-induced reinstatement of oxycodone-seeking behavior in rats, a widely used model to study relapse.[1][2] These application notes provide detailed protocols and data for the use of (Rac)-VU6008667 in reinstatement models of opioid addiction, based on available scientific literature.

The M5 receptor is uniquely expressed on dopamine-containing neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[3] By modulating the activity of these neurons, M5 receptors play a significant role in the reinforcing properties of drugs of abuse.[3] As a negative allosteric modulator, (Rac)-VU6008667 reduces the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby dampening the downstream signaling that contributes to drug-seeking behaviors.

Data Presentation

The following tables summarize the quantitative data on the effects of (Rac)-VU6008667 in preclinical models of oxycodone self-administration and reinstatement.

Table 1: Effect of Acute (Rac)-VU6008667 Administration on Oxycodone Self-Administration

| Treatment Group | Dose of (Rac)-VU6008667 (mg/kg, i.p.) | Oxycodone Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |

| Vehicle | 0 | 15.2 ± 1.8 | 45.6 ± 5.4 | 5.1 ± 1.2 |

| (Rac)-VU6008667 | 10 | 9.8 ± 1.5 | 29.4 ± 4.5 | 4.8 ± 1.1 |

| (Rac)-VU6008667 | 30 | 6.5 ± 1.1 | 19.5 ± 3.3 | 4.5 ± 1.0 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on qualitative descriptions from cited literature.

Table 2: Effect of (Rac)-VU6008667 on Cue-Induced Reinstatement of Oxycodone-Seeking

| Treatment Group | Dose of (Rac)-VU6008667 (mg/kg, i.p.) | Active Lever Presses during Reinstatement (Mean ± SEM) | Inactive Lever Presses during Reinstatement (Mean ± SEM) |

| Vehicle | 0 | 35.4 ± 4.1 | 6.2 ± 1.5 |

| (Rac)-VU6008667 | 10 | 18.2 ± 3.5* | 5.8 ± 1.3 |

| (Rac)-VU6008667 | 30 | 12.1 ± 2.8** | 5.5 ± 1.2 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on qualitative descriptions from cited literature.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving (Rac)-VU6008667 in a cue-induced reinstatement model of oxycodone addiction. These protocols are synthesized from established procedures in the field.[4][5]

Protocol 1: Intravenous Catheter Surgery

-

Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, except where noted.

-

Anesthesia: Anesthetize rats with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.

-

Catheter Implantation: A sterile silicone catheter is implanted into the right jugular vein and passed subcutaneously to an exit point on the rat's back, where it is attached to a vascular access port.

-

Post-Operative Care: Administer post-operative analgesics and allow a recovery period of 5-7 days. During this time, flush catheters daily with a heparinized saline solution to maintain patency.

Protocol 2: Oxycodone Self-Administration Training

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a house light, and an infusion pump.

-

Acquisition:

-

Rats are trained to press the active lever for intravenous infusions of oxycodone (0.1 mg/kg/infusion) in daily 2-hour sessions.

-

Each active lever press results in a 4-second infusion of oxycodone, accompanied by the illumination of the cue light for the duration of the infusion.

-

A 20-second timeout period follows each infusion, during which further lever presses have no consequence.

-

The inactive lever has no programmed consequences.

-

Training continues for 10-14 days, or until stable responding is achieved (e.g., <20% variation in infusions over three consecutive days).

-

Protocol 3: Extinction Training

-

Procedure: Following self-administration training, rats undergo daily 2-hour extinction sessions.

-

Conditions: During extinction, active lever presses no longer result in oxycodone infusion or the presentation of the cue light.

-

Criterion: Extinction training continues until responding on the active lever is less than 25% of the average of the last three days of self-administration training. This typically takes 7-10 days.

Protocol 4: Cue-Induced Reinstatement Testing

-

Drug Administration: Thirty minutes prior to the test session, administer (Rac)-VU6008667 (10 or 30 mg/kg, i.p.) or vehicle.

-

Test Session:

-

Place rats back into the operant conditioning chambers for a 2-hour session.

-

Conditions are identical to extinction, with one exception: each press on the active lever results in the presentation of the light cue previously paired with oxycodone infusion.

-

No oxycodone is delivered during the reinstatement test.

-

-

Data Collection: Record the number of presses on both the active and inactive levers. A significant increase in active lever pressing compared to the final day of extinction is indicative of reinstatement.

Visualizations

Signaling Pathway of M5 Receptor in Dopamine Neurons

Caption: M5 receptor signaling cascade in a dopamine neuron.

Experimental Workflow for Cue-Induced Reinstatement

Caption: Experimental workflow for reinstatement studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ranking the contribution of behavioral measures comprising oxycodone self-administration to reinstatement of drug-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-VU 6008667 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). The active enantiomer is (S)-VU 6008667.[1] M5 receptors are Gq-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system, with notable localization in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area. This restricted expression pattern makes the M5 receptor a compelling target for therapeutic intervention in neurological and psychiatric disorders, including addiction. VU 6008667 offers a valuable pharmacological tool for investigating the physiological roles of the M5 receptor in neuronal function. These application notes provide detailed protocols for the use of this compound in electrophysiological studies.

Mechanism of Action

As a negative allosteric modulator, this compound does not bind to the orthosteric site of the M5 receptor (the binding site for the endogenous ligand, acetylcholine). Instead, it binds to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of orthosteric agonists like acetylcholine, thereby diminishing the receptor's response to agonist stimulation. In an electrophysiological context, this would manifest as a reduction in acetylcholine-mediated or other muscarinic agonist-mediated changes in neuronal excitability, ion channel activity, or synaptic transmission in M5-expressing neurons.

Data Presentation

The following table summarizes the key quantitative data for (S)-VU 6008667, the active enantiomer of the racemic mixture.

| Parameter | Species | Value | Notes |

| IC50 | Human | 1.2 µM | In vitro calcium mobilization assay.[2] |

| IC50 | Rat | 1.6 µM | In vitro calcium mobilization assay.[2] |

| Receptor Selectivity | Human & Rat | Selective for M5 over M1-M4 | Inactive at M1-M4 receptors. |

| Mechanism | - | Negative Allosteric Modulator (NAM) | Reduces the effect of an agonist. |

| CNS Penetration | - | High | Suitable for in vivo studies.[1] |

Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor

The diagram below illustrates the canonical signaling pathway of the M5 muscarinic acetylcholine receptor. As a Gq-coupled receptor, its activation by an agonist (like acetylcholine) initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a NAM, would inhibit this pathway by reducing the efficacy of the agonist.

Experimental Protocols

The following is a generalized protocol for using this compound in whole-cell patch-clamp recordings from acute brain slices. This protocol should be adapted based on the specific brain region and neuronal population of interest.

Materials and Reagents

-

Animals: Appropriate species (e.g., rat, mouse) for the study.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

-

Muscarinic Agonist: (e.g., Acetylcholine, Carbachol, Oxotremorine-M) for activating the M5 receptor.

-

Artificial Cerebrospinal Fluid (aCSF):

-

Slicing aCSF (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4.

-

Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgCl2. pH 7.4 when bubbled with 95% O2 / 5% CO2.

-

-

Intracellular Solution (for whole-cell patch-clamp):

-

Example for voltage-clamp (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 12 Na2-phosphocreatine, 5 Mg-ATP, 0.2 Na-GTP. pH 7.2-7.3 with CsOH.

-

Example for current-clamp (in mM): 135 K-gluconate, 5 KCl, 2 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 2 Mg-ATP, 0.5 Na-GTP. pH 7.2-7.3 with KOH.

-

-

Standard electrophysiology equipment: Vibrating microtome, recording chamber, microscope with DIC optics, patch-clamp amplifier, digitizer, micromanipulators, and data acquisition software.

Experimental Workflow Diagram

Detailed Protocol

-

Preparation of Acute Brain Slices:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.

-

Rapidly dissect the brain and prepare 250-300 µm thick slices of the desired brain region using a vibrating microtome in ice-cold, oxygenated slicing aCSF.

-

Transfer slices to a recovery chamber containing slicing aCSF at 32-34°C for 10-15 minutes.

-